molecular formula C27H22N2O2 B11957237 N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide

N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide

Katalognummer: B11957237
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: LKVQICUSBIMQQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide is a complex organic compound with the molecular formula C27H22N2O2 and a molecular weight of 406.489 g/mol . This compound is known for its unique structure, which includes multiple benzene rings and amide groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzylamine with benzoyl chloride to form 4-(benzoylamino)benzylamine. This intermediate is then reacted with 4-aminobenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzamides .

Wissenschaftliche Forschungsanwendungen

N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide is unique due to its specific structural arrangement, which includes multiple benzene rings and amide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C27H22N2O2

Molekulargewicht

406.5 g/mol

IUPAC-Name

N-[4-[(4-benzamidophenyl)methyl]phenyl]benzamide

InChI

InChI=1S/C27H22N2O2/c30-26(22-7-3-1-4-8-22)28-24-15-11-20(12-16-24)19-21-13-17-25(18-14-21)29-27(31)23-9-5-2-6-10-23/h1-18H,19H2,(H,28,30)(H,29,31)

InChI-Schlüssel

LKVQICUSBIMQQN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.